molecular formula C20H21F2N5O2 B10984023 N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10984023
M. Wt: 401.4 g/mol
InChI Key: DSAQEGWZTMCPNU-UHFFFAOYSA-N
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Description

N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a difluorobenzyl group, and a pyrrol-substituted tetrahydropyran moiety, which collectively contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced through a nucleophilic substitution reaction using 3,5-difluorobenzyl chloride and a suitable nucleophile.

    Formation of the Pyrrol-Substituted Tetrahydropyran: This step involves the cyclization of a pyrrole derivative with a tetrahydropyran precursor under acidic conditions to form the desired moiety.

    Coupling Reactions: The final step involves coupling the triazole intermediate with the pyrrol-substituted tetrahydropyran intermediate using amide bond formation techniques, such as peptide coupling reagents (e.g., EDC, HOBt) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the difluorobenzyl moiety.

Scientific Research Applications

N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile functional groups.

    Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and difluorobenzyl group are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pyrrol-substituted tetrahydropyran moiety may enhance its solubility and bioavailability.

Comparison with Similar Compounds

N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can be compared with similar compounds such as:

    This compound: Similar in structure but may differ in the substitution pattern on the triazole ring or the pyrrol moiety.

    This compound: Another analog with variations in the difluorobenzyl group or the tetrahydropyran ring.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C20H21F2N5O2

Molecular Weight

401.4 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C20H21F2N5O2/c21-15-9-14(10-16(22)12-15)11-17-23-19(26-25-17)24-18(28)13-20(3-7-29-8-4-20)27-5-1-2-6-27/h1-2,5-6,9-10,12H,3-4,7-8,11,13H2,(H2,23,24,25,26,28)

InChI Key

DSAQEGWZTMCPNU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=NNC(=N2)CC3=CC(=CC(=C3)F)F)N4C=CC=C4

Origin of Product

United States

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